molecular formula C16H14O4 B3087952 7,4'-Dihydroxyhomoisoflavanone CAS No. 1178893-64-5

7,4'-Dihydroxyhomoisoflavanone

Cat. No.: B3087952
CAS No.: 1178893-64-5
M. Wt: 270.28 g/mol
InChI Key: KKCLNMWDNUQXPP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7,4’-Dihydroxyhomoisoflavanone is a natural compound that exhibits potent antibacterial properties . Its primary targets are bacterial organisms, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of various infections, and MRSA is known for its resistance to many antibiotics.

Mode of Action

It is known that many flavonoids, the class of compounds to which 7,4’-dihydroxyhomoisoflavanone belongs, interfere with bacterial cell functions, leading to their death

Biochemical Pathways

Flavonoids are known to affect multiple biochemical pathways in bacteria, leading to their death . These may include disruption of bacterial cell wall synthesis, inhibition of bacterial enzymes, and interference with bacterial DNA replication .

Pharmacokinetics

Flavonoids in general are known to have variable bioavailability due to factors such as their metabolism in the liver and their interaction with the gut microbiota .

Result of Action

The primary result of the action of 7,4’-Dihydroxyhomoisoflavanone is the inhibition of bacterial growth, particularly of Staphylococcus aureus and MRSA . This leads to a decrease in the severity of infections caused by these bacteria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7,4’-Dihydroxyhomoisoflavanone. For example, the presence of other compounds in the environment can affect its absorption and metabolism, thereby influencing its bioavailability . Additionally, the pH and temperature of the environment can affect the stability of 7,4’-Dihydroxyhomoisoflavanone.

Biochemical Analysis

Biochemical Properties

7,4’-Dihydroxyhomoisoflavanone is a natural antioxidant . It has the ability to scavenge ABTS radicals, with an IC50 of 0.22 mg/mL This suggests that it can interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses

Cellular Effects

Its antioxidant properties suggest that it could influence cell function by protecting cells from oxidative damage This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an antioxidant, it likely exerts its effects at the molecular level by neutralizing free radicals and preventing oxidative damage This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxyhomoisoflavanone involves several steps, starting from the appropriate precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the chalcone intermediate. This intermediate undergoes cyclization and reduction to yield the desired homoisoflavanone .

Industrial Production Methods: Industrial production of 7,4’-Dihydroxyhomoisoflavanone typically involves extraction from natural sources such as Anemarrhena asphodeloides. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 7,4’-Dihydroxyhomoisoflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

7,4’-Dihydroxyhomoisoflavanone can be compared with other similar compounds such as:

  • Dihydrobonducellin
  • 3-Deoxysappanone B
  • 4-Demethyl-3,9-dihydroeucomin
  • 3,9-Dihydroeucomin
  • Loureiriol

Uniqueness: 7,4’-Dihydroxyhomoisoflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLNMWDNUQXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,4'-Dihydroxyhomoisoflavanone
Reactant of Route 2
7,4'-Dihydroxyhomoisoflavanone
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7,4'-Dihydroxyhomoisoflavanone
Reactant of Route 4
7,4'-Dihydroxyhomoisoflavanone
Reactant of Route 5
7,4'-Dihydroxyhomoisoflavanone
Reactant of Route 6
7,4'-Dihydroxyhomoisoflavanone

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